molecular formula C18H15N3O2S2 B2405735 (E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(6-methylpyridin-2-yl)benzamide CAS No. 854002-37-2

(E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B2405735
CAS No.: 854002-37-2
M. Wt: 369.46
InChI Key: ZJCLCASPFVFSJC-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(6-methylpyridin-2-yl)benzamide is a synthetic rhodanine-indole hybrid compound designed for antimicrobial research applications. This chemical scaffold demonstrates significant potential in pharmaceutical research, particularly against drug-resistant bacterial and fungal strains. Rhodanine derivatives structurally resemble penicillin and have shown potent, broad-spectrum antibacterial activity exceeding reference drugs like ampicillin and streptomycin by 10-50 fold against various Gram-positive and Gram-negative bacteria . The proposed mechanism of action involves inhibition of essential bacterial enzymes; molecular docking studies suggest MurB enzyme inhibition in E. coli as a primary antibacterial pathway, while antifungal activity likely occurs through inhibition of 14α-lanosterol demethylase (CYP51) . The (E)-configuration of the exocyclic double bond at the 5th position of the thiazolidine ring is confirmed through NMR characterization, with chemical shifts typically resonating between 7.99-8.17 ppm . This compound is provided exclusively for research purposes in biochemical and pharmacological studies, including antimicrobial mechanism investigation, structure-activity relationship analysis, and novel therapeutic development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-N-(6-methylpyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S2/c1-11-4-3-5-15(19-11)20-16(22)13-8-6-12(7-9-13)10-14-17(23)21(2)18(24)25-14/h3-10H,1-2H3,(H,19,20,22)/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCLCASPFVFSJC-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(6-methylpyridin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thioxothiazolidinone ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Aldol condensation: The thioxothiazolidinone intermediate undergoes aldol condensation with an appropriate aldehyde to form the thioxothiazolidinylidene moiety.

    Amide coupling: The final step involves coupling the thioxothiazolidinylidene intermediate with 6-methyl-2-aminopyridine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thioxothiazolidinylidene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The benzamide and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamide or pyridinyl derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to (E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(6-methylpyridin-2-yl)benzamide. For instance, thiazole derivatives have demonstrated significant antibacterial and antifungal activities. Research indicates that compounds with similar structures can exhibit minimal inhibitory concentrations (MIC) significantly lower than traditional antibiotics like ampicillin and streptomycin .

Compound MIC (µg/mL) Target Bacteria
(E)-4-(...)0.004 - 0.03En. cloacae
Compound 5g36.5S. aureus
Compound 150.004 - 0.06T. viride

Anticancer Activity

Compounds containing thiazolidinone structures have also been investigated for their anticancer properties. Some derivatives have shown promising results against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment . The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Anti-inflammatory Effects

The compound's structural analogs have exhibited anti-inflammatory properties, particularly in animal models where they reduced leukocyte recruitment during acute inflammation . This suggests that this compound may also possess similar effects, warranting further investigation.

Computational Studies

Computational tools such as PASS (Prediction of Activity Spectra for Substances) can be utilized to predict the biological activity spectrum of this compound based on its structure. Such analyses help in identifying potential therapeutic applications and guiding experimental validation.

Mechanism of Action

The mechanism of action of (E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(6-methylpyridin-2-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thioxothiazolidinylidene moiety may play a key role in binding to these targets, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The compound’s 2-thioxo and 3-methyl groups differentiate it from analogs like (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide (). Key comparisons include:

Property Target Compound (3-methyl-4-oxo-2-thioxo) Analog (2,4-dioxo)
Lipophilicity (logP) Higher (thio group enhances hydrophobicity) Lower
Hydrogen Bonding Capacity Reduced (thio vs. carbonyl group) Higher
Synthetic Yield ~65% (estimated) ~78%

However, the 3-methyl group likely improves steric shielding, delaying metabolic degradation.

Spectroscopic Characterization

Spectroscopic data for the target compound can be inferred from methodologies in and :

  • ¹H-NMR: The 6-methylpyridin-2-yl group shows a singlet at δ ~2.5 ppm for the methyl protons, while the thiazolidinone ring’s exocyclic double bond (C=CH) resonates as a singlet at δ ~7.8 ppm.
  • 13C-NMR : The thiocarbonyl (C=S) signal appears at δ ~195 ppm, distinct from carbonyl (C=O) signals in dioxo analogs (δ ~170 ppm) .

Comparatively, the 2,4-dioxo analog exhibits additional carbonyl signals (δ ~165–175 ppm) and lacks the thiocarbonyl signature .

Crystallographic Analysis

Structural elucidation of such compounds relies on tools like SHELXL () and ORTEP-3 (). The target compound’s E-configuration can be confirmed via X-ray crystallography, with bond angles and torsion angles matching computational models. For example:

  • The C5=C-CH2 torsion angle in the thiazolidinone ring is ~120°, consistent with sp² hybridization.
  • Intermolecular π-π stacking between the benzamide and pyridine rings may enhance crystalline stability .

Biological Activity

The compound (E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(6-methylpyridin-2-yl)benzamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, examining its synthesis, structure-activity relationships (SAR), and various biological evaluations.

Synthesis and Structural Characteristics

The synthesis of this compound involves the condensation of 3-methyl-4-oxo-2-thioxothiazolidin with an appropriate benzamide derivative. The structural features include a thiazolidine ring which is known for its bioactive properties. The presence of the 6-methylpyridine moiety is significant as it may enhance the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar thiazolidine derivatives. For instance, compounds containing a thiazolidine structure have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds derived from 3-methyl-4-oxo-2-thioxothiazolidin were found to exhibit minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin, indicating superior efficacy in certain cases .

CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)
8Enterobacter cloacae0.004–0.030.008–0.06
12Escherichia coli0.011-
11Staphylococcus aureus0.008-

The most notable activity was observed in compound 8 , which exhibited excellent antibacterial properties against Enterobacter cloacae and E. coli .

Antifungal Activity

In addition to antibacterial effects, thiazolidine derivatives have shown promising antifungal activity. For example, compounds similar to this compound displayed MICs ranging from 0.004 to 0.06 mg/mL against various fungal strains, demonstrating their potential as antifungal agents .

Anticancer Activity

The anticancer potential of thiazolidine derivatives has been explored in several studies. For instance, certain derivatives have shown cytotoxic effects on cancer cell lines such as MCF-7 and MDA-MB-231, with some exhibiting synergistic effects when combined with established chemotherapeutics like doxorubicin . The mechanism of action often involves induction of apoptosis and inhibition of cell proliferation.

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiazolidine ring and substitution patterns on the benzamide moiety significantly influence biological activity. For example, the presence of specific substituents like methyl or halogen groups can enhance potency against microbial pathogens or cancer cells .

Case Studies

  • Antibacterial Evaluation : A series of thiazolidine derivatives were tested against a panel of bacteria, revealing that compounds with electron-withdrawing groups exhibited enhanced activity due to increased lipophilicity and better membrane penetration.
  • Cytotoxicity Assays : In vitro studies demonstrated that certain derivatives led to significant reductions in cell viability in breast cancer cell lines, suggesting their potential as chemotherapeutic agents.

Q & A

Q. What are the recommended synthetic routes for (E)-4-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-N-(6-methylpyridin-2-yl)benzamide?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving: (i) Condensation of 3-methyl-4-oxo-2-thioxothiazolidine with a substituted benzaldehyde intermediate under acidic conditions to form the thiazolidinone core. (ii) Subsequent coupling with 6-methylpyridin-2-amine using carbodiimide-mediated amidation. Key parameters include temperature control (60–80°C for condensation) and stoichiometric optimization of coupling reagents (e.g., DCC/DMAP) to minimize by-products .
  • Validation : Monitor reaction progress via TLC and confirm regioselectivity using 1H^1H-NMR to verify the (E)-configuration of the methylidene group .

Q. How can the purity and structural identity of this compound be rigorously confirmed?

  • Analytical Workflow :
  • Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to achieve >98% purity.
  • Structural Confirmation :
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to identify characteristic peaks (e.g., thioxothiazolidinone C=S at ~170 ppm; pyridinyl protons at 7.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+.
  • Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) for absolute configuration validation .

Q. What solvent systems are optimal for recrystallization?

  • Preferred Solvents : Ethanol/water mixtures (3:1 v/v) or DMF/ethyl acetate gradients yield high-purity crystals. Avoid DCM due to poor solubility of the thiazolidinone moiety .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Approach :
  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., the 4-oxo-thiazolidinone ring) prone to nucleophilic attack.
  • Validate with kinetic studies: Monitor reaction rates with varying nucleophiles (e.g., amines, thiols) using UV-Vis spectroscopy .
    • Contradictions : Discrepancies between predicted and observed regioselectivity may arise due to solvent effects or steric hindrance from the 6-methylpyridinyl group .

Q. What strategies resolve conflicting crystallographic and spectroscopic data for this compound?

  • Case Study : If 1H^1H-NMR suggests a planar configuration but XRD shows non-coplanarity between thiazolidinone and benzamide moieties:
  • Reanalysis : Check for dynamic effects (e.g., rotational barriers) using variable-temperature NMR.
  • Complementary Techniques : Utilize NOESY to detect spatial proximity between aromatic protons, confirming conformational flexibility .

Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity?

  • SAR Design :
  • Modifications : Introduce substituents at the 3-methyl or pyridinyl positions to assess impact on target binding (e.g., kinase inhibition).
  • Biological Assays : Test derivatives in enzyme inhibition assays (e.g., cyclin-dependent kinases) and compare IC50_{50} values.
    • Key Finding : Methyl groups enhance lipophilicity, improving membrane permeability, but bulky substituents reduce affinity for flat binding pockets .

Q. What experimental design principles apply to optimizing its synthesis in flow chemistry?

  • Flow Reactor Setup :
  • Use a microfluidic reactor with precise temperature control (±1°C) to enhance reproducibility.
  • Optimize residence time (5–10 min) and reagent stoichiometry via DoE (Design of Experiments) to maximize yield .
    • Challenge : Clogging risks due to intermediate precipitates; mitigate with in-line filters or switch to polar aprotic solvents (e.g., DMSO) .

Methodological Considerations

  • Crystallography : Refine structures using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Visualize with ORTEP-3 for accurate thermal ellipsoid representation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.